Evidence #1: >200-Fold Affinity Gain Over Native NPY(32-36) at Rat Brain Receptor
The target compound exhibits a dramatic improvement in receptor binding affinity compared to its native, unmodified counterpart. The native NPY C-terminal pentapeptide, (Thr32, Gln34)-NPY (32-36), is essentially inactive, with an IC₅₀ exceeding 100 µM . The specific dual substitution to (His32, Leu34) in the target compound reduces the IC₅₀ to 0.45 µM, representing a >200-fold increase in potency .
| Evidence Dimension | Receptor Binding Affinity (IC₅₀) at rat brain receptor |
|---|---|
| Target Compound Data | 0.45 µM |
| Comparator Or Baseline | Native NPY C-terminal pentapeptide (Thr32, Gln34)-NPY (32-36): >100 µM |
| Quantified Difference | >200-fold increase in affinity (>2 orders of magnitude) |
| Conditions | In vitro receptor binding assay using rat brain membrane preparations [1] |
Why This Matters
Procurement of the incorrect (native) sequence would result in a >200-fold less sensitive reagent, precluding detection of receptor interaction and invalidating subsequent biological assays.
- [1] NovoPro Labs. (His32,Leu34)-Neuropeptide Y (32-36) Product Description. Cat.#: 308648. CAS#: 168916-68-5. View Source
